molecular formula C9H16ClNO2 B15305264 (2S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid hydrochloride

(2S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid hydrochloride

Katalognummer: B15305264
Molekulargewicht: 205.68 g/mol
InChI-Schlüssel: BJKMCKXYISVIRB-QRPNPIFTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid hydrochloride is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features an amino group, a cyclohexenyl group, and a propanoic acid moiety, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexene and an appropriate amino acid derivative.

    Cyclization: The cyclohexene undergoes a cyclization reaction to form the cyclohexenyl group.

    Amination: The amino group is introduced through an amination reaction, often using reagents such as ammonia or amines.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the cyclohexenyl group to a cyclohexyl group.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Wissenschaftliche Forschungsanwendungen

(2S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexenone: A related compound with a similar cyclohexenyl group.

    Cyclohexane: A saturated analog with a cyclohexyl group instead of cyclohexenyl.

    Amino acids: Compounds with similar amino and carboxyl functional groups.

Uniqueness

(2S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid hydrochloride is unique due to the presence of both the cyclohexenyl group and the amino acid moiety, which provides distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

Molekularformel

C9H16ClNO2

Molekulargewicht

205.68 g/mol

IUPAC-Name

(2S)-2-amino-3-(cyclohexen-1-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h4,8H,1-3,5-6,10H2,(H,11,12);1H/t8-;/m0./s1

InChI-Schlüssel

BJKMCKXYISVIRB-QRPNPIFTSA-N

Isomerische SMILES

C1CCC(=CC1)C[C@@H](C(=O)O)N.Cl

Kanonische SMILES

C1CCC(=CC1)CC(C(=O)O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.